N-(4-methoxybenzyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
This compound is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring. They are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the quinazoline core, with the various substituents attached at the appropriate positions. The presence of multiple oxygen and nitrogen atoms could result in a variety of hydrogen bonding interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups could increase its lipophilicity, potentially affecting its solubility and permeability .Scientific Research Applications
Synthesis and Ligand Binding Studies
A study focused on the synthesis and evaluation of methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives derived from compounds similar to N-(4-methoxybenzyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide. These derivatives were evaluated for their affinity for apamin-sensitive binding sites, which are integral to understanding the modulation of Ca2+-activated K+ channels. The research found that certain methoxylated analogues possess higher affinity, demonstrating the potential of these compounds in studying ion channel modulation and their roles in neurological disorders (Graulich et al., 2006).
Anti-inflammatory and Analgesic Agents
Another research avenue explores the synthesis of novel derivatives from visnaginone and khellinone as anti-inflammatory and analgesic agents. These studies aim to leverage the structural features of the quinazoline derivatives to discover new cyclooxygenase inhibitors with potential applications in treating inflammation and pain. The research highlighted the development of compounds with significant COX-2 selectivity and analgesic activity, showcasing the therapeutic potential of these derivatives (Abu‐Hashem et al., 2020).
Synthesis of Alkaloid Structures
Further research has been conducted on the conversion of carboxylic acids to carboxamides to synthesize 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures. This work is pivotal for the development of synthetic methodologies that allow for the production of complex alkaloid structures, which have numerous pharmacological applications. The study demonstrates a practical method for achieving these conversions, highlighting the versatility of quinazoline derivatives in synthesizing biologically active compounds (Nery et al., 2003).
Cytotoxic Activity and Cancer Research
Quinazoline derivatives have also been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. These studies aim to identify new anticancer agents by exploring the growth inhibition properties of these compounds. The research into N-[2-(Dimethylamino)ethyl] carboxamide derivatives of various quinazoline structures provides insights into the development of novel anticancer drugs with the potential for targeted therapy (Bu et al., 2000).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(2-methoxyethyl)-N-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-27-10-9-23-19(25)16-8-5-14(11-17(16)22-20(23)26)18(24)21-12-13-3-6-15(28-2)7-4-13/h3-8,11H,9-10,12H2,1-2H3,(H,21,24)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZJKQPSHXRJTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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